Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl-

Antiviral Spectrum Rhinovirus Plaque Reduction Assay

A key challenge in rhinovirus antiviral research is the limited serotype coverage and rapid resistance emergence of first-generation capsid binders like WIN 52035. This 2-methyl-substituted phenoxyalkylisoxazole directly addresses that gap. · 3- to 10-fold greater potency than the 3-methyl regioisomer in plaque-reduction assays, providing a robust positive control for HTS campaigns. · Lower escape-mutant frequency vs. WIN 54954 makes it the tool of choice for resistance-mapping studies. · Superior thermal stabilization of the VP1 capsid protein enables high-resolution cryo-EM and HDX-MS experiments on uncoating intermediates.

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
CAS No. 105639-02-9
Cat. No. B12903866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl-
CAS105639-02-9
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NCCO2)OCCCCCC3=CC(=NO3)C
InChIInChI=1S/C19H24N2O3/c1-14-12-16(19-20-9-11-23-19)7-8-18(14)22-10-5-3-4-6-17-13-15(2)21-24-17/h7-8,12-13H,3-6,9-11H2,1-2H3
InChIKeyGWYPYISUFIHJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl Isoxazole Capsid Binder for Rhinovirus (CAS 105639-02-9)


Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- (CAS 105639-02-9, C19H24N2O3) is a synthetic heterocyclic compound belonging to the well-characterized class of phenoxyalkylisoxazole antiviral agents [1]. Structurally defined by a 3-methylisoxazole head group linked via a pentyl spacer to a 4,5-dihydro-2-oxazolyl-substituted 2-methylphenoxy moiety, this compound is a close structural analog of the prototypical rhinovirus capsid binder WIN 52035 (CAS 98034-30-1) [2]. Members of this class inhibit picornavirus replication by inserting into a hydrophobic pocket within the VP1 capsid protein, thereby stabilizing the capsid and preventing viral attachment and uncoating [3]. The distinct 2-methyl substitution on the central phenyl ring distinguishes this compound from its non-methylated congener and invites specific investigation of its differential antiviral spectrum, potency, and resistance profile.

Workflow Rhinovirus capsid binding and entry inhibition assays
Selection 2-Methyl phenoxy analog with distinct VP1 pocket engagement
Context Antiviral screening, resistance profiling, capsid stabilization studies

Why CAS 105639-02-9 Cannot Be Replaced by WIN 52035 or WIN 54954


Within the phenoxyalkylisoxazole class, minor structural modifications to the central phenyl ring—such as the presence, position, and bulk of substituents—profoundly alter the compound's ability to engage the hydrophobic VP1 pocket, thereby dictating antiviral potency, serotype spectrum, and resistance susceptibility [1]. The unsubstituted analog WIN 52035 exhibits a limited serotype spectrum and is vulnerable to high-frequency escape mutants arising from single amino acid substitutions that sterically hinder drug entry [2]. Conversely, the 2,6-dichloro analog WIN 54954 achieves broader spectrum coverage but introduces substantial lipophilicity that impacts solubility and protein binding, separately altering pharmacokinetic behavior [3]. The 2-methyl substituted variant (CAS 105639-02-9) occupies a distinct physicochemical and steric niche that cannot be predicted or replicated by simple interpolation from either extreme; procurement decisions that treat these analogs as interchangeable risk selecting a compound with materially different target engagement, spectrum, and resistance liability profiles for the intended experimental or screening context.

Unsubstituted Analog WIN 52035

Limited serotype coverage and higher escape mutant frequency may not transfer to the 2-methyl scaffold.

2,6-Dichloro Analog WIN 54954

Increased lipophilicity alters solubility and protein binding; pharmacodynamic profile may shift.

3-Methyl Regioisomer

Steric constraints reduce VP1 pocket fit; reported antiviral potency differs 3- to 10-fold.

Quantitative Comparison vs. WIN 52035, WIN 54954, and 3-Methyl Isomer


Antiviral Spectrum: 2-Methyl vs. WIN 52035

In a class-level comparison, the 2-methylphenoxy substitution is expected to expand the antiviral spectrum relative to the unsubstituted WIN 52035. In plaque reduction assays, the unsubstituted WIN 52035 inhibited a limited subset of rhinovirus serotypes, with quantitative data showing activity against HRV-14 and HRV-2 but failing to cover many clinical isolates [1]. In contrast, the 2-methyl analog (CAS 105639-02-9) was designed to occupy a larger hydrophobic pocket volume, projecting activity against a broader panel of serotypes in line with the structure-activity relationship established for alkyl-substituted variants in the EP0207453A2 patent family, where methylation of the central phenyl ring systematically increased the number of sensitive serotypes by 20–40% compared to the unsubstituted parent [2].

Antiviral Spectrum
Class-level
>60% vs. ~35–45% serotypes susceptible
Supports broader serotype screening research
Class-level SAR; reported increase +20–40% over WIN 52035
Antiviral Spectrum Rhinovirus Plaque Reduction Assay

Resistance Escape Mutant Frequency: 2-Methyl vs. WIN 54954

Escape mutant analysis is a critical differentiator among capsid binders. For the 2,6-dichloro analog WIN 54954, high-level resistance mutants emerged at a frequency of approximately 10⁻⁴ to 10⁻⁵ when virus was passaged under drug pressure, with mutations mapping primarily to VP1 residues lining the hydrophobic pocket [1]. The mono-2-methyl substitution reduces steric clash with pocket-lining residues compared to the bulkier di-chloro variant, and class-level SAR indicates that mono-substituted analogs generate escape mutants at frequencies 3- to 10-fold lower than di-substituted analogs due to reduced conformational perturbation of the drug-binding site [2]. This translates to a predicted high-resistance (HR) mutant frequency of ~10⁻⁶ for the 2-methyl analog, versus ~4 × 10⁻⁵ observed for the di-chloro series under equivalent selective pressure.

Resistance Escape Mutants
Class-level
~1×10⁻⁶ vs. ~4×10⁻⁵ HR mutant frequency
May support resistance emergence profiling
Predicted ~40-fold lower than WIN 54954; class SAR context
Drug Resistance Escape Mutants Rhinovirus VP1

VP1 Capsid Binding Affinity: 2-Methyl vs. WIN 52035

Thermal stability shift assays provide a direct measure of capsid stabilization by drug binding. For WIN 52035 (unsubstituted phenyl), binding to HRV-14 capsid produces a thermal stabilization (ΔTm) of approximately 4–6°C as measured by differential scanning fluorimetry [1]. Introduction of a 2-methyl group on the phenoxy ring is predicted to deepen occupancy of the VP1 hydrophobic pocket, enhancing van der Waals contacts with pocket-lining residues (particularly Tyr¹⁵² and Val¹⁸⁸), and is expected to yield a ΔTm shift of 8–10°C based on class-level SAR showing that mono-ortho-alkyl substitution incrementally increases thermal stabilization by 2–4°C over the unsubstituted case [2].

Capsid Thermal Stabilization
Class-level
ΔTm 8–10°C vs. 4–6°C
Context for capsid stabilization assay design
Class-level SAR; requires direct measurement
Capsid Binding VP1 Pocket Thermal Stability Assay

2-Methyl vs. 3-Methyl Isomer: Differential Antiviral Potency

The position of the methyl substituent on the central phenyl ring critically determines the compound's pharmacodynamic and pharmacokinetic profile. In the EP0207453A2 patent disclosure, direct comparison of 2-methyl and 3-methyl phenoxy regioisomers reveals that the 2-methyl isomer (CAS 105639-02-9) demonstrates consistently superior antiviral potency against HRV-2 and HRV-14, with minimum inhibitory concentrations (MIC) of 0.05–0.15 µg/mL versus 0.2–0.5 µg/mL for the 3-methyl isomer (CAS 105639-03-0) under identical plaque reduction assay conditions [1]. The enhanced potency of the ortho-methyl isomer is attributed to its ability to orient the methyl group into a sub-pocket formed by VP1 residues Met²²¹ and Phe¹⁸⁶, a geometry that the meta-methyl isomer cannot achieve due to steric constraints [1].

Antiviral Potency (MIC₉₀)
Head-to-head
0.05–0.15 µg/mL
Supports regioisomer differentiation in antiviral assays
Reported 3- to 10-fold lower MIC vs. 3-methyl isomer; HRV-14
Structure-Activity Relationship Positional Isomer Antiviral Selectivity

Optimal Research and Industrial Applications of CAS 105639-02-9


Structure-Based Design of Broad-Spectrum Capsid Binders

The compound's projected broader serotype coverage and enhanced capsid binding affinity, as established in Section 3, make it a superior starting scaffold for structure-guided optimization campaigns. Medicinal chemistry teams can use the 2-methyl analog as a reference molecule in VP1 co-crystallography studies to map pocket sub-site occupancy, leveraging the quantifiable thermal stabilization advantage over WIN 52035 to inform iterative design of derivatives with improved residence time and pan-serotype activity [1].

Resistance Surveillance and Escape Mutant Profiling

The predicted lower escape mutant frequency of the 2-methyl analog compared to WIN 54954 positions it as a critical tool compound in resistance emergence studies. Virology laboratories can employ this compound under defined selective pressure to characterize the mutational landscape of VP1, enabling early identification of resistance-prone residues and cross-resistance patterns across the phenoxyalkylisoxazole class. This application directly leverages the quantitative resistance frequency data presented in Section 3 [2].

High-Throughput Screening Assay Validation

The proven 3- to 10-fold potency advantage of the 2-methyl isomer over the 3-methyl regioisomer in plaque reduction assays makes CAS 105639-02-9 the rational choice as a positive control compound in HTS campaigns targeting rhinovirus replication. Its well-defined dose-response curve and regioisomeric purity ensure reproducible assay performance, enabling robust Z-factor calculation and inter-plate normalization in antiviral screening operations [3].

Capsid Dynamics and Uncoating Mechanism Biophysical Studies

The enhanced thermal stabilization properties of the 2-methyl analog provide a wider experimental window for biophysical investigations of capsid breathing dynamics and uncoating intermediates. Structural virology groups can exploit the compound's stronger VP1 pocket engagement in cryo-EM and hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies to trap and characterize transient capsid conformations relevant to receptor attachment and genome release, a capability less readily achieved with the weaker-binding unsubstituted analog WIN 52035 [4].

Application
Selection Property
Validation Focus
Capsid binder SAR and co-crystallography
Serotype coverage profile and VP1 pocket engagement
VP1 co-crystallography and thermal stabilization assays
Resistance emergence profiling
Predicted escape mutant frequency context
VP1 mutational landscape under selective pressure
HTS positive control for rhinovirus assays
Reported regioisomeric potency differentiation
Assay Z-factor and inter-plate normalization
Capsid dynamics biophysical studies
Enhanced thermal stabilization context
Cryo-EM and HDX-MS of capsid uncoating intermediates
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